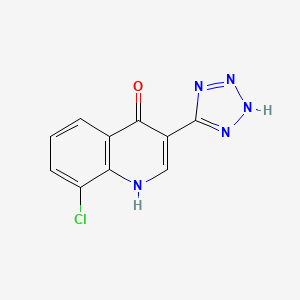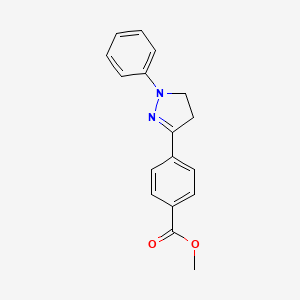![molecular formula C51H103N3O2 B14585917 N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide CAS No. 61169-59-3](/img/structure/B14585917.png)
N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide is a complex organic compound with a unique structure that includes a long hydrocarbon chain and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide typically involves a multi-step process. One common method includes the reaction of N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide with a long-chain fatty acid chloride under basic conditions. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-[(Methylazanediyl)di(ethane-2,1-diyl)]bis(N-methylundec-10-enamide): Similar structure but with shorter hydrocarbon chains.
N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide: Similar core structure but different functional groups.
Uniqueness
N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide is unique due to its long hydrocarbon chain, which imparts specific physicochemical properties such as hydrophobicity and membrane permeability. These properties make it particularly useful in applications requiring interaction with lipid membranes or hydrophobic environments .
Propriétés
Numéro CAS |
61169-59-3 |
|---|---|
Formule moléculaire |
C51H103N3O2 |
Poids moléculaire |
790.4 g/mol |
Nom IUPAC |
N-[3-[3-(docosanoylamino)propyl-methylamino]propyl]docosanamide |
InChI |
InChI=1S/C51H103N3O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-44-50(55)52-46-42-48-54(3)49-43-47-53-51(56)45-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-49H2,1-3H3,(H,52,55)(H,53,56) |
Clé InChI |
XOCFTYBBRKOHPL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)CCCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
![Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride](/img/structure/B14585878.png)

![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)





![1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine](/img/structure/B14585922.png)
